

Unveiling "Antileishmanial Agent-20": A Technical Guide to Structure, Properties, and Experimental Insights

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Compound of Interest

Compound Name: *Antileishmanial agent-20*

Cat. No.: *B12381614*

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A detailed examination of a promising class of compounds in the fight against Leishmaniasis, this document provides an in-depth analysis of the chemical structures, biological activities, and experimental protocols associated with molecules designated as "**Antileishmanial agent-20**" in scientific literature.

Leishmaniasis, a parasitic disease caused by protozoa of the *Leishmania* genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the urgent development of novel, effective, and safe antileishmanial agents. This technical guide consolidates available scientific information on compounds referred to as "**Antileishmanial agent-20**," with a primary focus on the pyrazolyltetrazole derivative MSN20, for which substantial data is available. Other compounds designated similarly are also discussed to provide a comprehensive overview.

Chemical Structure and Identity

The designation "**Antileishmanial agent-20**" has been applied to several distinct chemical entities in scientific databases and publications. Here, we delineate the structures of the most prominently featured molecules.

MSN20: A Pyrazolyltetrazole Derivative

A significant body of research focuses on a novel pyrazolyltetrazole hybrid, 5-[5-amino-1-(4'-methoxyphenyl)1H-pyrazole-4-yl]1H-tetrazole, designated as MSN20[1]. This compound has demonstrated notable antileishmanial activity and oral bioavailability in preclinical studies[1].

- Chemical Formula: C₁₁H₁₁N₇O
- PubChem CID: Not explicitly assigned to MSN20, but related structures are indexed.

Antileishmanial agent-20 (PubChem CID: 168679646)

A distinct molecule is cataloged in the PubChem database under the name "**Antileishmanial agent-20**"[2].

- Chemical Formula: C₁₅H₁₆N₄O₃[2]
- IUPAC Name: 5-(5-amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-tetrazole
- Molecular Weight: 300.32 g/mol

Hederagenin Derivative (Compound 20)

A derivative of the natural product hederagenin has also been labeled as "compound 20" in the context of antileishmanial activity[3]. The specific structure is detailed in the corresponding publication.

Physicochemical and Pharmacokinetic Properties

The development of any new drug candidate requires a thorough understanding of its physicochemical and pharmacokinetic properties. For MSN20, some of these parameters have been evaluated.

Property	Value	Reference
Molecular Formula	C11H11N7O	[1]
Oral Bioavailability	Demonstrated in a murine model	[1]
Solubility	Data not explicitly provided in the source	
Lipinski's Rule of 5	Compliant (Theoretical predictions)	[1]

Biological Activity and Efficacy

The antileishmanial activity of these compounds has been assessed through various in vitro and in vivo studies.

In Vitro Activity of MSN20

MSN20 has shown significant activity against the amastigote stage of *Leishmania amazonensis*, which is the clinically relevant form of the parasite within the mammalian host.

Assay	IC50 (μM)	Selectivity Index (SI)	Reference
L. amazonensis intracellular amastigotes	22.3	9.4	[1]
Cytotoxicity (Peritoneal Macrophages)	210.6	[1]	

In Vivo Efficacy of MSN20

Oral administration of MSN20 in a murine model of cutaneous leishmaniasis resulted in a significant reduction in parasite load, highlighting its potential as a therapeutic agent[\[1\]](#).

Activity of other "**Antileishmanial agent-20**" compounds

A compound listed as "**Antileishmanial agent-20**" on MedchemExpress has reported IC50 values of 2.8 μ M against *L. infantum* and 0.2 μ M against *L. braziliensis*[4].

Mechanism of Action

While the precise mechanism of action for MSN20 is still under investigation, it is hypothesized to be similar to that of azole antifungals, potentially involving the inhibition of the parasite's cytochrome P450 enzyme, CYP51[1]. Further studies are needed to confirm this hypothesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of MSN20[1].

In Vitro Antileishmanial Activity Assay

- **Cell Culture:** Peritoneal macrophages from BALB/c mice are plated and infected with *L. amazonensis* promastigotes.
- **Drug Treatment:** Infected macrophages are incubated with varying concentrations of MSN20 for 72 hours.
- **Quantification:** The number of intracellular amastigotes is determined by microscopy after Giemsa staining.
- **IC50 Determination:** The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay

- **Cell Culture:** Resident peritoneal macrophages are plated at a density of 2×10^6 cells/ml.
- **Drug Incubation:** Cells are incubated with different concentrations of MSN20 for 72 hours at 37°C in a 5% CO2 atmosphere.

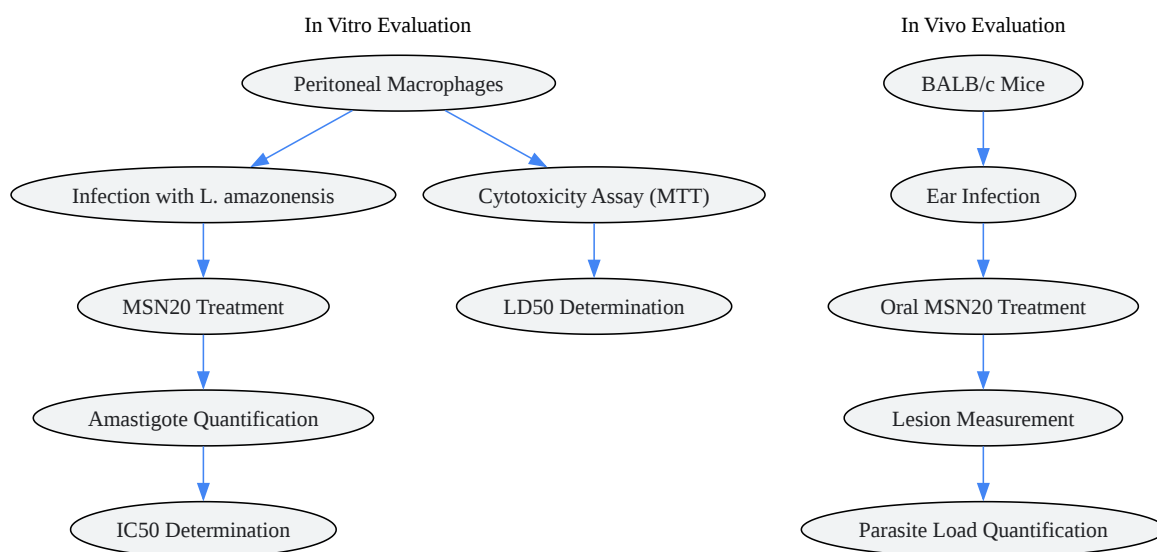
- **Viability Assessment:** Cell viability is determined by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- **LD50 Calculation:** The 50% lethal dose (LD50) is calculated from the resulting data.

In Vivo Murine Model of Cutaneous Leishmaniasis

- **Infection:** BALB/c mice are infected in the ear with 2×10^6 L. amazonensis promastigotes.
- **Treatment:** 72 hours post-infection, mice are treated orally with MSN20 (30 mg/kg/day) for 10 consecutive days, followed by five times a week until day 48 post-infection. A control group receives meglumine antimoniate intraperitoneally.
- **Lesion Measurement:** Lesion development is monitored by measuring the ear thickness with a caliper twice a week.
- **Parasite Burden Quantification:** At the end of the experiment, the parasite load in the ear is determined by a limiting dilution assay.

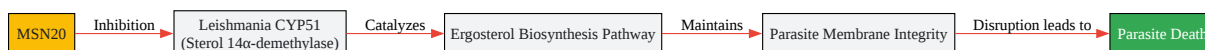
Signaling Pathways and Workflows

To visually represent the experimental processes and potential mechanisms, the following diagrams have been generated using the DOT language.



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Figure 1: Workflow for the in vitro and in vivo evaluation of MSN20.



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Figure 2: Proposed mechanism of action for the antileishmanial agent MSN20.

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References

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